Derazantinib Hydrochloride

Description

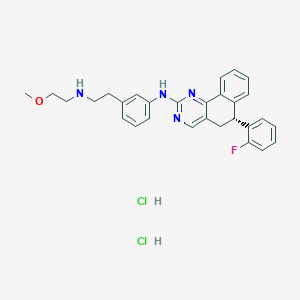

Structure

3D Structure of Parent

Properties

CAS No. |

1821329-75-2 |

|---|---|

Molecular Formula |

C29H31Cl2FN4O |

Molecular Weight |

541.5 g/mol |

IUPAC Name |

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine;dihydrochloride |

InChI |

InChI=1S/C29H29FN4O.2ClH/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29;;/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34);2*1H/t26-;;/m1../s1 |

InChI Key |

OLDWOVJAXRWCGT-FBHGDYMESA-N |

Isomeric SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F.Cl.Cl |

Canonical SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Derazantinib dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Derazantinib Hydrochloride mechanism of action

Ein technischer Leitfaden zum Wirkmechanismus von Derazantinib-Hydrochlorid

Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Gemini, Senior Application Scientist

Zusammenfassung für die Geschäftsleitung

Derazantinib (ARQ-087) ist ein oral bioverfügbarer Multikinase-Inhibitor, der sich als wirksame gezielte Therapie für Krebserkrankungen mit Aberrationen im Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR) erwiesen hat.[1][2] Seine primäre Wirkungsweise ist die kompetitive Hemmung der ATP-Bindungsstelle der FGFR-Kinasedomäne, was zu einer wirksamen Blockade der nachgeschalteten onkogenen Signalwege führt.[1][3][4] Bemerkenswert ist, dass Derazantinib auch Aktivität gegen andere wichtige Kinasen zeigt, insbesondere den Kolonie-stimulierenden Faktor-1-Rezeptor (CSF1R), was auf einen dualen Antitumor-Mechanismus hindeutet, der sowohl auf die Tumorzellen selbst als auch auf die immunsuppressive Tumormikroumgebung abzielt.[5][6][7] Dieser Leitfaden bietet eine detaillierte technische Untersuchung des Wirkmechanismus von Derazantinib, fasst wichtige präklinische und klinische Daten zusammen und beschreibt die experimentellen Protokolle, die zur Aufklärung seiner Funktion verwendet werden.

Molekulares Profil und primäres Ziel: Die FGFR-Familie

Die Fehlregulation der FGFR-Signalübertragung, die durch Genfusionen, Mutationen oder Amplifikationen angetrieben wird, ist ein entscheidender onkogener Treiber bei einer Vielzahl von soliden Tumoren, einschließlich des intrahepatischen Cholangiokarzinoms (iCCA) und des Urothelkarzinoms.[8][9][10] Derazantinib wurde entwickelt, um auf diese Aberrationen abzuzielen.

Direkte Hemmung der FGFR-Kinase-Aktivität

Der Kernmechanismus von Derazantinib ist seine Funktion als ATP-kompetitiver Inhibitor der FGFR-Kinasen.[3][4] Er bindet reversibel an die ATP-Bindungstasche in der intrazellulären Kinasedomäne der FGFR-Proteine. Diese Bindung verhindert die Übertragung von Phosphat von ATP auf Tyrosinreste am Rezeptor und dessen Substrate.[1] Ein entscheidender Aspekt ist, dass Derazantinib sowohl die inaktiven als auch die bereits aktivierten Formen der FGFR-Kinase hemmen kann, wodurch sowohl die Initiierung der Signalübertragung durch Hemmung der Autophosphorylierung als auch die Ausbreitung des Signals durch die bereits aktive Kinase unterbunden wird.[4]

Derazantinib zeigt eine spektrum-selektive Hemmung, die vor allem auf FGFR1, FGFR2 und FGFR3 abzielt, mit geringerer Wirksamkeit gegen FGFR4.[1][4]

Tabelle 1: Kinase-inhibitorisches Profil von Derazantinib

| Kinase | IC50 (nM) | Anmerkungen |

|---|---|---|

| FGFR1 | 4.5 | Hohe Potenz |

| FGFR2 | 1.8 | Höchste Potenz, relevant bei iCCA |

| FGFR3 | 4.5 | Hohe Potenz, relevant bei Blasenkrebs |

| FGFR4 | 34 | Geringere Potenz im Vergleich zu FGFR1-3 |

| CSF1R | - | Ähnliche Potenz wie bei FGFR1-3[6] |

| VEGFR2 | - | Zusätzliche anti-angiogene Aktivität[5] |

| KIT, RET, PDGFRβ | - | Breiteres Kinase-Hemmprofil[4] |

IC50-Werte stammen aus In-vitro-Kinase-Assays. Die Daten wurden aus mehreren Quellen zusammengefasst.[3][4]

Blockade nachgeschalteter Signalwege

Die Aktivierung von FGFRs löst typischerweise eine Dimerisierung des Rezeptors und eine Trans-Autophosphorylierung aus. Dies schafft Andockstellen für Adapterproteine wie FRS2α, was zur Aktivierung von zwei zentralen onkogenen Signalwegen führt:

-

RAS-RAF-MEK-ERK (MAPK)-Signalweg: Reguliert die Zellproliferation und -differenzierung.

-

PI3K-AKT-mTOR-Signalweg: Fördert das Überleben, Wachstum und die Proliferation der Zellen.[11][12]

Durch die Hemmung der FGFR-Autophosphorylierung unterbricht Derazantinib effektiv die Aktivierung dieser nachgeschalteten Kaskaden. Dies wurde experimentell durch den Nachweis einer reduzierten Phosphorylierung von FRS2α, AKT und ERK in mit Derazantinib behandelten Zellen bestätigt.[3][4]

Abbildung 1: Hemmung des FGFR-Signalwegs durch Derazantinib.

Zelluläre Konsequenzen

Die Hemmung der FGFR-Signalübertragung durch Derazantinib führt zu messbaren Antitumor-Effekten auf zellulärer Ebene:

-

Antiproliferative Aktivität: Derazantinib zeigt eine starke antiproliferative Aktivität in Krebszelllinien, die durch FGFR-Dysregulationen angetrieben werden.[3][4]

-

Zellzyklus-Stillstand: Studien zeigen, dass die Behandlung zu einem G1-Zellzyklus-Stillstand führt.[4]

-

Induktion der Apoptose: Auf den G1-Stillstand folgt die Induktion des programmierten Zelltods (Apoptose).[4]

Tabelle 2: Antiproliferative Aktivität von Derazantinib in FGFR-veränderten Magenkrebs-Zelllinien

| Zelllinie | FGFR-Status | EC50 (µM) |

|---|---|---|

| SNU-16 | FGFR2-Amplifikation | 0.019 |

| NCI-H716 | FGFR2-Fusion | 0.038 |

| KATO-III | FGFR2-Amplifikation | 0.016 |

Daten aus einer Studie zur Wirksamkeit von Derazantinib bei Magenkrebsmodellen.[13]

Erweiterter Wirkmechanismus: Jenseits von FGFR

Ein differenzierendes Merkmal von Derazantinib ist sein breiteres Kinase-Hemmprofil, das über die FGFR-Familie hinausgeht. Von besonderer Bedeutung ist seine Aktivität gegen CSF1R.[5][7]

Hemmung des CSF1R und Modulation der Tumormikroumgebung

Der Kolonie-stimulierende Faktor-1-Rezeptor (CSF1R) ist entscheidend für die Rekrutierung, Differenzierung und Funktion von tumorassoziierten Makrophagen (TAMs).[6] TAMs spielen oft eine immunsuppressive Rolle in der Tumormikroumgebung (TME) und fördern das Tumorwachstum.

Durch die Hemmung von CSF1R kann Derazantinib:

-

Die Infiltration von immunsuppressiven TAMs in den Tumor reduzieren.

-

Die Tumormikroumgebung modulieren, um sie für eine Immunantwort empfänglicher zu machen.

Diese duale Wirkung auf Tumorzellen (über FGFR) und die TME (über CSF1R) liefert eine starke Rationale für die Untersuchung von Derazantinib in Kombination mit Immun-Checkpoint-Inhibitoren wie Atezolizumab (einem Anti-PD-L1-Antikörper).[6][14]

Klinische Wirksamkeit: Die FIDES-01-Studie

Die klinische Relevanz des Wirkmechanismus von Derazantinib wurde in der Phase-2-Studie FIDES-01 (NCT03230318) bei Patienten mit inoperablem oder fortgeschrittenem iCCA mit FGFR2-Genfusionen, -mutationen oder -amplifikationen nachgewiesen.[9][10][15]

Tabelle 3: Ausgewählte Wirksamkeitsdaten aus der FIDES-01-Studie (Kohorte 1: FGFR2-Fusionen)

| Endpunkt | Ergebnis (n=103) | 95% Konfidenzintervall (CI) |

|---|---|---|

| Objektive Ansprechrate (ORR) | 22.3% | 14.7% - 31.6% |

| Krankheitskontrollrate (DCR) | 75.7% | 66.3% - 83.6% |

| Medianes progressionsfreies Überleben (PFS) | 7.8 Monate | 5.5 - 8.3 Monate |

| Medianes Gesamtüberleben (OS) | 17.2 Monate | 12.5 - 22.4 Monate |

Daten, die auf dem ESMO-Kongress 2022 vorgestellt wurden.[9][10]

Diese Ergebnisse bestätigen, dass die gezielte Hemmung von FGFR2 durch Derazantinib einen bedeutenden klinischen Nutzen bei stark vorbehandelten Patienten mit iCCA bietet.[9][10]

Mechanismen der erworbenen Resistenz

Wie bei anderen gezielten Therapien kann sich auch gegen FGFR-Inhibitoren eine Resistenz entwickeln, die den klinischen Nutzen einschränkt.[16] Die Mechanismen lassen sich in zwei Hauptkategorien einteilen:

-

On-Target-Resistenz: Dies beinhaltet die Entwicklung von sekundären Mutationen in der FGFR2-Kinasedomäne selbst. Mutationen wie die "Gatekeeper"-Mutation (z. B. V564F) können den sterischen Zugang von Derazantinib zur ATP-Bindungstasche blockieren.[16][17]

-

Off-Target-Resistenz (Bypass-Signalwege): Der Tumor kann alternative Signalwege aktivieren, um die Blockade des FGFR-Signalwegs zu umgehen. Dazu gehören Mutationen in nachgeschalteten Komponenten wie der RAS- oder PI3K-Kaskade.[17][18]

Das Verständnis dieser Resistenzmechanismen ist entscheidend für die Entwicklung von Inhibitoren der nächsten Generation und rationalen Kombinationsstrategien.[16]

Experimentelle Protokolle zur Validierung

Die Aufklärung des Wirkmechanismus von Derazantinib beruht auf einer Reihe von validierten biochemischen, zellbasierten und In-vivo-Methoden.

Biochemischer Assay: In-vitro-Kinase-Hemmung

Dieser Assay quantifiziert die direkte Hemmung der enzymatischen Aktivität von FGFR.

Methodik Schritt für Schritt:

-

Reagenzienvorbereitung: Rekombinantes humanes FGFR1-Kinase-Enzym, ein biotinyliertes Peptidsubstrat (z. B. Biotin-Pyk2) und ATP werden in einem Kinase-Puffer vorbereitet.[4][19]

-

Verdünnungsreihe: Derazantinib wird in DMSO zu einer Stammlösung gelöst und dann seriell verdünnt, um einen Bereich von Testkonzentrationen zu erzeugen.

-

Kinase-Reaktion: Die Kinase, das Substrat und die Derazantinib-Verdünnungen werden in einer 384-Well-Platte zusammengegeben. Die Reaktion wird durch die Zugabe von ATP gestartet.

-

Inkubation: Die Platte wird für eine definierte Zeit (z. B. 30 Minuten) bei Raumtemperatur inkubiert, damit die Phosphorylierung stattfinden kann.

-

Detektion: Die Reaktion wird gestoppt. Die Detektion der Substratphosphorylierung erfolgt mit einem Phospho-Tyrosin-spezifischen Antikörper, der mit einem Reporter (z. B. Europium) markiert ist. Die Signalintensität wird mit einem Plattenlesegerät gemessen (z. B. unter Verwendung von HTRF- oder DELFIA®-Technologie).[19][20]

-

Datenanalyse: Die prozentuale Hemmung wird für jede Konzentration berechnet und zur Bestimmung des IC50-Wertes (die Konzentration, die eine 50%ige Hemmung bewirkt) verwendet.

Zellbasierter Assay: Western Blot zur Analyse der Signaltransduktion

Dieser Assay validiert, dass Derazantinib die Phosphorylierung von FGFR und seinen nachgeschalteten Zielen in intakten Zellen hemmt.

Abbildung 2: Standard-Workflow für ein Western-Blot-Experiment.

Methodik Schritt für Schritt:

-

Zellkultur und Behandlung: FGFR-abhängige Krebszelllinien (z. B. SNU-16) werden in Platten ausgesät. Nach der Anheftung werden die Zellen mit verschiedenen Konzentrationen von Derazantinib für einen bestimmten Zeitraum (z. B. 2-6 Stunden) behandelt.

-

Proteinextraktion: Die Zellen werden gewaschen und in einem Lysepuffer, der Protease- und Phosphatase-Inhibitoren enthält, lysiert.

-

Proteinkonzentrationsbestimmung: Die Gesamtproteinkonzentration in jedem Lysat wird bestimmt (z. B. mit einem BCA-Assay), um eine gleiche Beladung sicherzustellen.

-

Gelelektrophorese: Gleiche Proteinmengen werden auf ein Polyacrylamidgel (SDS-PAGE) geladen, um die Proteine nach ihrer Größe zu trennen.

-

Proteintransfer: Die getrennten Proteine werden vom Gel auf eine Nitrozellulose- oder PVDF-Membran übertragen.

-

Antikörper-Sondierung: Die Membran wird mit primären Antikörpern inkubiert, die spezifisch für die phosphorylierten Formen von FGFR, FRS2α, ERK und AKT sind. Anschließend wird sie mit einem an ein Enzym (z. B. HRP) gekoppelten sekundären Antikörper inkubiert.

-

Detektion: Ein chemilumineszentes Substrat wird hinzugefügt und das emittierte Licht wird von einem digitalen Bildgebungssystem erfasst. Die Bandenintensität korreliert mit der Menge des phosphorylierten Proteins.

In-vivo-Assay: Xenograft-Tumormodell

Dieser Assay bewertet die Antitumor-Wirksamkeit von Derazantinib in einem lebenden Organismus.

Methodik Schritt für Schritt:

-

Zellimplantation: Humane Krebszellen (z. B. NCI-H716) werden subkutan in die Flanke von immungeschwächten Mäusen (z. B. Nacktmäuse) injiziert.[3][4]

-

Tumorwachstum: Die Tumore dürfen wachsen, bis sie eine messbare Größe erreichen (z. B. 100-200 mm³).

-

Randomisierung und Behandlung: Die Tiere werden nach dem Zufallsprinzip in Behandlungs- (Derazantinib) und Kontrollgruppen (Vehikel) eingeteilt. Derazantinib wird oral in einer definierten Dosis und einem definierten Zeitplan (z. B. einmal täglich) verabreicht.[4]

-

Tumorüberwachung: Das Tumorvolumen wird regelmäßig (z. B. 2-3 Mal pro Woche) mit einem Messschieber gemessen. Das Körpergewicht der Tiere wird ebenfalls überwacht, um die Toxizität zu beurteilen.

-

Endpunkt: Die Studie wird beendet, wenn die Tumore in der Kontrollgruppe eine vordefinierte Größe erreichen.

-

Pharmakodynamische Analyse: Am Ende der Studie können Tumore entnommen werden, um die Hemmung der Ziel-Signalwege im Tumorgewebe mittels Western Blot oder Immunohistochemie zu bestätigen.[4]

Abbildung 3: Vereinfachter Workflow einer In-vivo-Xenograft-Studie.

Schlussfolgerung und zukünftige Richtungen

Derazantinib-Hydrochlorid ist ein wirksamer, auf FGFR abzielender Wirkstoff mit einem klar definierten Wirkmechanismus. Seine Fähigkeit, die FGFR-Kinase-Aktivität ATP-kompetitiv zu hemmen, führt zu einer robusten Blockade der onkogenen MAPK- und PI3K-Signalwege, was zu Zellzyklus-Stillstand und Apoptose in FGFR-abhängigen Tumoren führt. Darüber hinaus hebt seine zusätzliche hemmende Wirkung auf CSF1R Derazantinib von anderen FGFR-Inhibitoren ab und bietet das Potenzial für eine Modulation der Tumormikroumgebung und eine synergistische Wirkung mit Immuntherapien. Die klinischen Daten aus der FIDES-01-Studie bestätigen seine Wirksamkeit bei iCCA. Zukünftige Forschungsarbeiten sollten sich auf die Überwindung von Resistenzmechanismen und die Erforschung rationaler Kombinationsstrategien konzentrieren, die auf dem dualen Wirkmechanismus von Derazantinib aufbauen.

Referenzen

-

Cells. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Verfügbar unter: [Link]

-

Pharmacy Times. Derazantinib Shows Clinical Benefit, Manageable Safety Profile in Patients With Cholangiocarcinoma. Verfügbar unter: [Link]

-

Cholangiocarcinoma Foundation. Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2. Verfügbar unter: [Link]

-

PubMed. Derazantinib: an investigational drug for the treatment of cholangiocarcinoma. Verfügbar unter: [Link]

-

PMC. In Vivo Models for Cholangiocarcinoma—What Can We Learn for Human Disease? Verfügbar unter: [Link]

-

PubMed. In Vivo Models for Cholangiocarcinoma-What Can We Learn for Human Disease? Verfügbar unter: [Link]

-

Journal of Hematology & Oncology. FGF/FGFR signaling pathway involved resistance in various cancer types. Verfügbar unter: [Link]

-

MDPI. Genetic Mouse Models as In Vivo Tools for Cholangiocarcinoma Research. Verfügbar unter: [Link]

-

MDPI. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. Verfügbar unter: [Link]

-

Mayo Clinic. Animal models of cholangiocarcinoma. Verfügbar unter: [Link]

-

Frontiers in Cell and Developmental Biology. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Verfügbar unter: [Link]

-

National Cancer Institute. In Vivo Modeling of Patient Genetic Heterogeneity Identifies New Ways to Target Cholangiocarcinoma. Verfügbar unter: [Link]

-

Frontiers in Oncology. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Verfügbar unter: [Link]

-

Reaction Biology. Cell-based Assays for Drug Discovery. Verfügbar unter: [Link]

-

PubMed. Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models. Verfügbar unter: [Link]

-

National Cancer Institute. Derazantinib in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma. Verfügbar unter: [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Verfügbar unter: [Link]

-

Targeted Oncology. Derzantinib Induces Responses in Patients With Advanced Intrahepatic Cholangiocarcinoma. Verfügbar unter: [Link]

-

ClinicalTrials.gov. Derazantinib in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma. Verfügbar unter: [Link]

-

PMC. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Verfügbar unter: [Link]

-

PubChem. Derazantinib. Verfügbar unter: [Link]

-

Cholangiocarcinoma Foundation. Derazantinib Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01. Verfügbar unter: [Link]

-

Frontiers in Oncology. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Verfügbar unter: [Link]

-

ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Verfügbar unter: [Link]

-

Journal of Biological Chemistry. Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. Verfügbar unter: [Link]

-

National Cancer Institute. Definition of derazantinib - NCI Drug Dictionary. Verfügbar unter: [Link]

-

PubMed. The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo. Verfügbar unter: [Link]

-

National Cancer Institute. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. Verfügbar unter: [Link]

-

Basilea Pharmaceutica. CLINICAL STUDY PROTOCOL DZB-CS-202 Derazantinib ClinicalTrials.gov ID: NCT04604132. Verfügbar unter: [Link]

-

AACR Journals. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. Verfügbar unter: [Link]

-

PMC. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. Verfügbar unter: [Link]

-

Frontiers. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Verfügbar unter: [Link]

-

PMC. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. Verfügbar unter: [Link]

-

Nature. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. Verfügbar unter: [Link]

-

Targeted Oncology. Positive Efficacy Seen With Derazantinib in FGFR2 Mutated or Amplified Bile Duct Cancer. Verfügbar unter: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Derazantinib: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Derazantinib Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01 | CCA News Online [ccanewsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]

- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 12. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. Facebook [cancer.gov]

- 16. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 19. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. resources.revvity.com [resources.revvity.com]

Derazantinib Hydrochloride for FGFR2 Fusion-Positive Cholangiocarcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholangiocarcinoma (CCA), a malignancy of the bile ducts, presents a significant therapeutic challenge, particularly in its advanced stages. A subset of intrahepatic cholangiocarcinoma (iCCA) is characterized by fusions of the fibroblast growth factor receptor 2 (FGFR2) gene, which act as oncogenic drivers. Derazantinib hydrochloride is a potent, orally available, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3 kinases.[1][2] This technical guide provides a comprehensive overview of derazantinib as a targeted therapy for FGFR2 fusion-positive iCCA, detailing its mechanism of action, clinical evidence from the FIDES-01 trial, methodologies for patient selection, and an exploration of resistance mechanisms.

The Molecular Landscape of FGFR2 Fusion-Positive Cholangiocarcinoma

FGFR2 gene fusions are genomic rearrangements that lead to the constitutive activation of the FGFR2 signaling pathway, promoting cell proliferation, survival, and migration. These fusions are detected in approximately 10-16% of patients with iCCA.[3] The FGFR2 gene can fuse with various partners, with BICC1 being the most common, though over 150 different partner genes have been identified.[4] This heterogeneity underscores the importance of comprehensive genomic profiling for accurate patient identification.

The FGFR Signaling Pathway

The FGFR signaling cascade is crucial for normal cellular functions. However, its aberrant activation through gene fusions creates a dependency for tumor growth.

Caption: Constitutive activation of MAPK and PI3K/AKT pathways by FGFR2 fusion protein and inhibition by derazantinib.

This compound: Mechanism of Action and Pharmacokinetics

Derazantinib is a multi-kinase inhibitor with potent activity against FGFR1, FGFR2, and FGFR3.[5] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the FGFR protein and preventing its auto-phosphorylation and subsequent activation of downstream signaling pathways.[6] This targeted inhibition leads to G1 cell cycle arrest and apoptosis in cancer cells dependent on FGFR signaling.[6]

Beyond its potent FGFR inhibition, derazantinib also demonstrates activity against colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2).[5][7] Inhibition of CSF1R may modulate the tumor microenvironment by targeting tumor-associated macrophages, while VEGFR2 inhibition can impact tumor angiogenesis.[8][9]

Pharmacokinetics

Preclinical studies in rats have been conducted to understand the pharmacokinetic profile of derazantinib.[2][9][10][11] These studies are crucial for determining appropriate dosing and administration schedules in clinical trials. A validated UPLC-MS/MS method has been established for the quantification of derazantinib in plasma.[2][10]

Clinical Efficacy and Safety: The FIDES-01 Study

The FIDES-01 study (NCT03230318) is a pivotal Phase II, open-label, single-arm clinical trial that evaluated the efficacy and safety of derazantinib in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications who had received at least one prior systemic therapy.[12][13]

Study Design and Patient Population

Patients enrolled in the FIDES-01 trial received a once-daily oral dose of 300 mg derazantinib.[12][13] The study comprised two main cohorts:

-

Cohort 1: Patients with FGFR2 gene fusions.

-

Cohort 2: Patients with FGFR2 mutations or amplifications.

The primary endpoint for Cohort 1 was the objective response rate (ORR), while for Cohort 2, it was progression-free survival (PFS).[14]

Efficacy Data

The FIDES-01 trial demonstrated clinically meaningful activity for derazantinib in patients with FGFR2 fusion-positive iCCA.

| Efficacy Endpoint | Cohort 1 (FGFR2 Fusions)[3][14] |

| Objective Response Rate (ORR) | 21.4% - 22.3% |

| Disease Control Rate (DCR) | 75.7% |

| Median Progression-Free Survival (PFS) | 7.8 - 8.0 months |

| Median Overall Survival (OS) | 17.2 months |

These results are consistent with the efficacy observed with other FGFR inhibitors as a class in this patient population.[15]

Safety and Tolerability

Derazantinib has a manageable safety profile. The most commonly reported treatment-related adverse events (AEs) include:

Notably, derazantinib has been associated with a low incidence of classic FGFR inhibitor-related toxicities such as hand-foot syndrome, stomatitis, retinal events, and nail toxicities, which may offer a point of differentiation from other drugs in its class.[3][5][16]

Patient Selection and Biomarker Testing

Accurate and reliable identification of FGFR2 fusions is paramount for selecting patients who are most likely to benefit from derazantinib.

Methodologies for FGFR2 Fusion Detection

Several molecular diagnostic techniques can be employed to detect FGFR2 fusions.

Caption: Workflow for the detection of FGFR2 fusions in cholangiocarcinoma.

-

Next-Generation Sequencing (NGS): This is the recommended method for comprehensive genomic profiling as it can detect various types of genomic alterations, including fusions with both known and novel partner genes.[4] RNA-based NGS panels are particularly effective for fusion detection.[4]

-

Fluorescence In Situ Hybridization (FISH): FISH can be used as an alternative to NGS for detecting FGFR2 rearrangements.[4]

-

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): While useful for known fusion transcripts, RT-PCR may not detect novel or rare fusion partners.[4]

Liquid biopsy, through the analysis of cell-free DNA (cfDNA), is an emerging technology for detecting FGFR2 fusions, although its sensitivity can be variable, particularly for non-BICC1 fusion partners.[17]

Mechanisms of Resistance to Derazantinib

As with other targeted therapies, acquired resistance to derazantinib is an anticipated clinical challenge.

On-Target Resistance

The primary mechanism of acquired resistance to FGFR inhibitors is the development of secondary mutations in the FGFR2 kinase domain.[18] These mutations can interfere with drug binding or stabilize the active conformation of the kinase. Common resistance mutations have been identified at the "molecular brake" (N550) and "gatekeeper" (V565) residues.[18][19]

Off-Target Resistance

Bypass signaling through the activation of alternative oncogenic pathways, such as the PI3K/mTOR and MAPK pathways, can also mediate resistance to FGFR inhibition.[18]

Strategies to overcome resistance are an active area of research and include the development of next-generation FGFR inhibitors with activity against common resistance mutations and combination therapies that target both the FGFR pathway and bypass signaling mechanisms.[18][20]

Conclusion and Future Directions

Derazantinib has demonstrated clinically meaningful efficacy and a manageable safety profile in patients with previously treated, FGFR2 fusion-positive iCCA.[5] Its unique kinase inhibition profile, which includes activity against CSF1R and VEGFR2, suggests potential for further investigation in combination therapies.[5][7] The ongoing FIDES clinical program is exploring the utility of derazantinib in other malignancies with FGFR aberrations, including urothelial and gastric cancers.[3][15]

The development of derazantinib and other FGFR inhibitors has transformed the treatment landscape for this molecularly defined subset of cholangiocarcinoma. Continued research into mechanisms of resistance and the development of novel therapeutic strategies will be crucial for further improving outcomes for these patients.

References

- Berchuck, J. E., et al. (2021). FGFR2 testing in cholangiocarcinoma: translating molecular studies into clinical practice.

- Basilea Pharmaceutica Ltd. (2021, February 12). Derzantinib Induces Responses in Patients With Advanced Intrahepatic Cholangiocarcinoma. Targeted Oncology.

- Javle, M. M. (2022). Derazantinib in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Mutations or Amplifications: The FIDES-01 Study. CCA News Online.

- National Cancer Institute.

- Borad, M., et al. (2022). Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2. CCA News.

- ClinicalTrials.gov. (2023).

- European Society for Medical Oncology. (2021). FGFR2 Fusions Testing in Intrahepatic Cholangiocarcinoma: ESMO Biomarker Factsheet.

- Basilea Pharmaceuticals. (2021).

- Pharmacy Times. (2022).

- Javle, M., et al. (2021). Derazantinib: an investigational drug for the treatment of cholangiocarcinoma.

- Cancer Network. (2022).

- Mazzaferro, V., et al. (2019). Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. British Journal of Cancer, 120(2), 165–171.

- Pemazyre.

- Canadian Biomarker Quality Assurance. (2024). Canadian Biomarker Quality Assurance (CBQA) FGFR2 Gene Fusion Scheme (for Cholangiocarcinoma).

- Javle, M., et al. (2022). FGFR mRNA Expression in Cholangiocarcinoma and Its Correlation with FGFR2 Fusion Status and Immune Signatures. Clinical Cancer Research, 28(15), 3346–3355.

- BenchChem. (2025). Derazantinib vs. Other FGFR Inhibitors: A Comparative Guide for Cholangiocarcinoma Research.

- Javle, M., et al. (2021). Derazantinib: an investigational drug for the treatment of cholangiocarcinoma. Request PDF.

- Goyal, L., et al. (2021). Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. Cancer Discovery, 11(6), 1468–1479.

- Bardelli, A., et al. (2021). Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. Cancer Discovery, 11(6), 1480–1497.

- Facchinetti, F., et al. (2020). Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. Clinical Cancer Research, 26(18), 4973–4985.

- Mazzaferro, V., et al. (2019). Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. British Journal of Cancer, 120(2), 165–171.

- Mazzaferro, V., et al. (2019). Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. British Journal of Cancer, 120(2), 165–171.

- Li, X., et al. (2023). Lack of pharmacokinetic interaction between derazantinib and naringin in rats. Pharmaceutical Biology, 61(1), 473–479.

- Li, X., et al. (2023).

- Selleck Chemicals. Derazantinib FGFR inhibitor.

- Li, X., et al. (2023). Lack of pharmacokinetic interaction between derazantinib and naringin in rats. Pharmaceutical Biology, 61(1), 473–479.

- Li, X., et al. (2023).

- Subbiah, V., & Dienstmann, R. (2018). Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy.

- Massachusetts General Hospital. (2017). Team identifies mechanisms behind resistance to FGFR inhibitor drug. ScienceDaily.

Sources

- 1. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lack of pharmacokinetic interaction between derazantinib and naringin in rats [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. oncologypro.esmo.org [oncologypro.esmo.org]

- 5. Derazantinib: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Derazantinib Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01 | CCA News Online [ccanewsonline.com]

- 9. Lack of pharmacokinetic interaction between derazantinib and naringin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Facebook [cancer.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]

- 15. targetedonc.com [targetedonc.com]

- 16. Derazantinib in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Mutations or Amplifications: The FIDES-01 Study | CCA News Online [ccanewsonline.com]

- 17. FGFR2 testing in cholangiocarcinoma: translating molecular studies into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Derazantinib Hydrochloride in Gastric Cancer: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Dual-Pronged Attack on Gastric Cancer

Derazantinib hydrochloride (DZB) is an orally bioavailable, potent small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway, through gene amplification, fusions, or mutations, is a known oncogenic driver in a subset of gastric cancers, making it a prime therapeutic target.[2] Beyond its primary mechanism, derazantinib exhibits a multi-kinase inhibition profile, notably against Colony-Stimulating Factor 1 Receptor (CSF1R).[3] This dual activity suggests a two-pronged therapeutic strategy: direct inhibition of tumor cell proliferation and modulation of the tumor microenvironment by targeting tumor-associated macrophages (TAMs).[4][5] This in-depth technical guide will synthesize the key preclinical data for derazantinib in gastric cancer, providing insights into its mechanism of action, efficacy in various models, and methodologies for its preclinical evaluation.

The Core Mechanism: Inhibiting the FGFR Signaling Cascade

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Its aberrant activation in gastric cancer can lead to uncontrolled tumor growth. Derazantinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[1] This blockade effectively shuts down key oncogenic pathways, including the RAS-MAPK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.[1]

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of Derazantinib.

In Vitro Efficacy: Targeting FGFR-Dependent Gastric Cancer Cells

The anti-proliferative activity of derazantinib has been evaluated across a range of gastric cancer cell lines, demonstrating particular potency in those with FGFR aberrations.

| Gastric Cancer Cell Line | FGFR Status | Derazantinib GI50 (µM) | Reference |

| SNU-16 | FGFR2 Fusion | Sensitive (GI50 ≤ 0.5) | [5][6] |

| KATO-III | FGFR2 Amplification | Sensitive | [5] |

| AGS | FGFR Wild-Type | Less Sensitive | [5] |

| FU97 | FGFR Wild-Type | Less Sensitive | [5] |

Note: Specific GI50 values can vary between studies and experimental conditions. The table provides a qualitative summary based on available data.

The data indicates that gastric cancer cell lines harboring FGFR2 fusions or amplifications are particularly sensitive to derazantinib, with GI50 values in the sub-micromolar range.[6] This underscores the importance of patient stratification based on FGFR status for potential clinical benefit.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal growth inhibitory concentration (GI50) of derazantinib in gastric cancer cell lines.

Materials:

-

Gastric cancer cell lines (e.g., SNU-16, KATO-III)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed gastric cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

-

Drug Treatment: Prepare serial dilutions of derazantinib in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Figure 2: Workflow for a cell viability assay to determine the GI50 of Derazantinib.

In Vivo Efficacy: Tumor Regression in Preclinical Models

Derazantinib has demonstrated significant anti-tumor activity in in vivo models of gastric cancer, including both cell-line derived xenografts (CDX) and patient-derived xenografts (PDX).

| Model Type | Gastric Cancer Model | Key Findings | Reference |

| CDX | SNU-16 (FGFR2 Fusion) | Tumor stasis (dT/C ≈ 0.0) at 75 mg/kg, p.o. daily. | [6] |

| PDX | Various FGFR Aberrations | Efficacy ranged from no response to 100% tumor regression. Models with FGFR2 fusions were particularly sensitive, showing stasis or strong regression. | [6] |

| PDX | Models with high FGFR2 expression | Strong anti-tumor responses observed. | [6] |

The in vivo efficacy of derazantinib correlates significantly with FGFR gene expression, but not with FGFR mutations or DNA copy number.[3] In FGFR-driven models, derazantinib showed comparable or superior efficacy to other FGFR inhibitors and was more efficacious than paclitaxel monotherapy.[3]

Synergy with Paclitaxel and the Role of the Tumor Microenvironment

A key finding from preclinical studies is the synergistic anti-tumor effect of derazantinib when combined with the chemotherapeutic agent paclitaxel in in vivo gastric cancer models.[4] Interestingly, this synergy was not consistently observed in in vitro co-culture experiments, suggesting a crucial role for the tumor microenvironment.[3]

The combination of derazantinib and paclitaxel led to complete tumor regression in most cases in models with FGFR2 fusions.[4] This enhanced efficacy is significantly associated with higher levels of M2-type TAMs in the tumor.[3] Derazantinib's inhibition of CSF1R, a key receptor for the survival and differentiation of M2-TAMs, is believed to be the underlying mechanism for this synergy.[4][5] By targeting both the tumor cells via FGFR inhibition and the pro-tumoral M2 macrophages via CSF1R inhibition, the combination therapy creates a more effective anti-cancer response.

Experimental Protocol: Immunohistochemistry for M2 Macrophage Markers

This protocol describes the immunohistochemical (IHC) staining of M2 macrophage markers (e.g., CD163, CD206) in formalin-fixed, paraffin-embedded (FFPE) gastric cancer xenograft tissues.

Materials:

-

FFPE gastric cancer xenograft tissue sections (5 µm)

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibodies: Rabbit anti-CD163, Rabbit anti-CD206

-

HRP-conjugated secondary antibody (anti-rabbit)

-

DAB substrate-chromogen system

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer in a pressure cooker or water bath.

-

Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking: Block non-specific antibody binding with 5% goat serum.

-

Primary Antibody Incubation: Incubate sections with the primary antibody (anti-CD163 or anti-CD206) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply DAB substrate-chromogen solution and monitor for color development.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and mount with a coverslip.

-

Analysis: Quantify the number of CD163+ or CD206+ cells per field of view under a microscope.

Investigating the Mechanism of Action: Western Blot Analysis

To confirm the on-target activity of derazantinib, western blotting can be used to assess the phosphorylation status of key proteins in the FGFR signaling pathway.

Experimental Protocol: Western Blot for FGFR Pathway Proteins

This protocol details the procedure for analyzing the phosphorylation of FGFR, FRS2α, AKT, and ERK in gastric cancer cells treated with derazantinib.

Materials:

-

Gastric cancer cell lysates (treated and untreated)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-FGFR, anti-FGFR, anti-p-FRS2α, anti-FRS2α, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., for total protein or a loading control like β-actin).

Understanding and Overcoming Resistance

Acquired resistance to FGFR inhibitors is a clinical challenge. In the context of gastric cancer, several potential mechanisms have been identified for other FGFR inhibitors, which may be relevant to derazantinib:

-

Bypass Signaling: Activation of alternative signaling pathways, such as the MET or EGFR pathways, can compensate for FGFR inhibition.[7]

-

Gatekeeper Mutations: Mutations in the FGFR kinase domain can prevent drug binding.[8]

-

Epithelial-to-Mesenchymal Transition (EMT): A shift in cellular phenotype that can lead to reduced drug sensitivity.[2]

-

Novel Fusions: The emergence of new gene fusions involving FGFR2 has been reported as a mechanism of acquired resistance.[9]

Investigating these resistance mechanisms in derazantinib-treated gastric cancer models will be crucial for developing strategies to overcome resistance, such as combination therapies that co-target these escape pathways.

Conclusion: A Promising Targeted Therapy for Gastric Cancer

The preclinical data for this compound in gastric cancer is compelling, demonstrating potent anti-tumor activity, particularly in models with FGFR aberrations. Its dual mechanism of targeting both tumor cells and the tumor microenvironment, especially when combined with paclitaxel, presents a promising therapeutic strategy. The experimental protocols and insights provided in this guide offer a framework for researchers and drug development professionals to further explore and validate the potential of derazantinib in the treatment of gastric cancer. Continued investigation into patient stratification biomarkers and mechanisms of resistance will be essential to fully realize its clinical utility.

References

-

The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo. (2023). Anticancer Drugs, 34(4), 532-543. [Link]

-

Basilea reports activity of derazantinib in preclinical models of gastric cancer at ASCO Gastrointestinal Cancers Symposium. (2020). GlobeNewswire. [Link]

-

Basilea presents preclinical data on synergy between derazantinib and paclitaxel in gastric tumor models at ANE Conference. (2021). Basilea Pharmaceutica Ltd. [Link]

-

The FGFR-inhibitor derazantinib (DZB) is active in PDX-models of GI-cancer with specific aberrations in FGFR. (2020). Journal of Clinical Oncology, 38(4_suppl), 421-421. [Link]

-

Derazantinib, an inhibitor of fibroblast growth factor receptors 1-3, synergises with paclitaxel in pre-clinical gastric tumor models. (2021). Molecular Cancer Therapeutics, 20(12_Supplement), P238-P238. [Link]

-

Abstract P238: Derazantinib, an inhibitor of fibroblast growth factor receptors 1-3, synergises with paclitaxel in pre-clinical gastric tumor models. (2021). Molecular Cancer Therapeutics. [Link]

-

Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer. (2022). Cancers, 14(22), 5575. [Link]

-

Targeting FGFR2 Positive Gastroesophageal Cancer: Current and Clinical Developments. (2022). Journal of Clinical Medicine, 11(20), 6046. [Link]

-

Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. (2019). Journal of Hematology & Oncology, 12(1), 1-9. [Link]

-

Acquired resistance to LY2874455 in FGFR2-amplified gastric cancer through an emergence of novel FGFR2-ACSL5 fusion. (2017). Oncotarget, 8(9), 15044–15053. [Link]

-

Acquired resistance to LY2874455 in FGFR2-amplified gastric cancer through an emergence of novel FGFR2-ACSL5 fusion. (2017). Oncotarget, 8(9), 15044. [Link]

-

Immunohistochemistry(IHC) Protocol. (n.d.). GenScript. [Link]

-

MET-Pyk2 Axis Mediates Acquired Resistance to FGFR Inhibition in Cancer Cells. (2020). International Journal of Molecular Sciences, 21(23), 9170. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting FGFR2 Positive Gastroesophageal Cancer: Current and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. basilea.com [basilea.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ascopubs.org [ascopubs.org]

- 7. MET-Pyk2 Axis Mediates Acquired Resistance to FGFR Inhibition in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Acquired resistance to LY2874455 in FGFR2-amplified gastric cancer through an emergence of novel FGFR2-ACSL5 fusion - PMC [pmc.ncbi.nlm.nih.gov]

Derazantinib Hydrochloride synthesis and chemical properties

An In-Depth Technical Guide to Derazantinib Hydrochloride: Synthesis, Chemical Properties, and Mechanism of Action

Introduction

Derazantinib, also known as ARQ-087, is a potent, orally bioavailable, multi-kinase inhibitor with significant therapeutic potential in oncology.[1][2] Primarily recognized for its potent, ATP-competitive inhibition of the fibroblast growth factor receptor (FGFR) family, specifically FGFR1, FGFR2, and FGFR3, it represents a key agent in the field of precision medicine.[3][4] Dysregulation of FGFR signaling through gene fusions, amplifications, or mutations is a known oncogenic driver in various solid tumors, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[3][5] Derazantinib's ability to block these aberrant pathways leads to the inhibition of tumor cell proliferation, survival, and angiogenesis.[2]

This technical guide provides a comprehensive overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, a representative synthetic pathway, its mechanism of action, and key experimental protocols for its evaluation.

Chemical and Physical Properties

Derazantinib is a small molecule belonging to the benzo[h]quinazolin-2-amine class.[1] It is typically formulated as a dihydrochloride salt to improve its solubility and bioavailability.[6][7] The molecule possesses a single chiral center at the C6 position of the dihydrobenzo[h]quinazoline core, with the (R)-enantiomer being the active form.[1]

Structural and Physicochemical Data

The key chemical identifiers and properties of Derazantinib and its dihydrochloride salt are summarized below.

| Property | Value | Source |

| IUPAC Name | (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | [1] |

| Synonyms | ARQ-087, ARQ087 | [1] |

| CAS Number | 1234356-69-4 (Free Base) | [1] |

| Molecular Formula | C₂₉H₂₉FN₄O (Free Base) | [1] |

| Molecular Weight | 468.6 g/mol (Free Base) | [1] |

| Molecular Formula | C₂₉H₂₉FN₄O·2HCl (Dihydrochloride) | [7] |

| Molecular Weight | 541.49 g/mol (Dihydrochloride) | [7] |

| XLogP3 | 5.3 | [1] |

Kinase Inhibitory Profile

Derazantinib exhibits a spectrum-selective kinase inhibition profile. While it is most potent against FGFR1, 2, and 3, it also shows activity against other kinases, which may contribute to its overall therapeutic effect and side-effect profile.[3][8]

| Target Kinase | IC₅₀ (nM) | Source |

| FGFR2 | 1.8 | [4][8] |

| FGFR1 | 4.5 | [4][8] |

| FGFR3 | 4.5 | [8] |

| RET | 3.0 | [8] |

| DDR2 | 3.6 | [8] |

| PDGFRβ | 4.1 | [8] |

| KIT | 8.2 | [8] |

| VEGFR2 | 21 | [8] |

| FGFR4 | 34 | [8] |

Mechanism of Action: Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling cascade plays a crucial role in normal cellular processes, including proliferation, differentiation, and angiogenesis.[2] In several cancers, this pathway becomes constitutively active due to genetic alterations. Derazantinib functions by competitively binding to the ATP-binding pocket within the kinase domain of FGFR1, FGFR2, and FGFR3.[3][4] This action prevents the autophosphorylation and subsequent activation of the receptor, effectively blocking the downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor growth and survival.[4]

Synthesis of this compound

While the specific, scaled-up industrial synthesis of derazantinib is proprietary, a plausible and representative synthetic route can be constructed based on established principles of medicinal chemistry for creating complex heterocyclic molecules. The synthesis involves the construction of the core dihydrobenzo[h]quinazoline ring system followed by the strategic introduction of the side chains.

A potential retrosynthetic analysis suggests three key building blocks:

-

A substituted naphthalene precursor for the main ring structure.

-

2-Fluorobenzaldehyde for the chiral side chain.

-

A substituted aniline for the N-aryl side chain.

The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.

Representative Synthetic Protocol

-

Step 1: Formation of the Dihydrobenzo[h]quinazoline Core. A substituted aminonaphthalene is reacted with 2-fluorobenzaldehyde and a source of ammonia or an ammonia equivalent in a multi-component reaction, such as a Bignelli-type condensation, to form the chiral dihydrobenzo[h]quinazoline intermediate. This step establishes the core heterocyclic system and the stereocenter.

-

Step 2: Introduction of the Side Chain. The resulting intermediate, functionalized with a leaving group (e.g., a halogen) on the 2-position of the quinazoline ring, is coupled with the N-(3-aminophenyl)-N'-(2-methoxyethyl)ethane-1,2-diamine side chain. This is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

-

Step 3: Purification. The crude derazantinib free base is purified using standard techniques, such as column chromatography, to isolate the desired (R)-enantiomer with high purity.

-

Step 4: Salt Formation. The purified derazantinib free base is dissolved in a suitable organic solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (typically as a solution in ether or isopropanol). The derazantinib dihydrochloride salt precipitates out of the solution and is collected by filtration, washed, and dried under vacuum.[9]

Experimental Protocols

Evaluating the activity and properties of derazantinib involves a series of standardized in vitro assays.

Protocol 1: In Vitro FGFR Kinase Inhibition Assay

This protocol determines the IC₅₀ value of derazantinib against FGFR kinases.

Methodology:

-

Compound Preparation: Prepare a serial dilution of derazantinib in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations.[10]

-

Reaction Setup: In a 96-well plate, add the recombinant human FGFR1, FGFR2, or FGFR3 enzyme to an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).[8]

-

Pre-incubation: Add the diluted derazantinib or vehicle (DMSO) to the wells containing the enzyme and pre-incubate for 30 minutes at room temperature to allow for compound binding.[8][10]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a biotinylated peptide substrate (e.g., biotinyl-PYK2) to each well.[8]

-

Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

-

Reaction Termination and Detection: Stop the reaction by adding EDTA. Quantify the amount of phosphorylated substrate using a detection method such as AlphaScreen™, where streptavidin-coated donor beads bind the biotinylated peptide and anti-phosphotyrosine antibody-conjugated acceptor beads bind to the phosphorylated sites.[8]

-

Data Analysis: Measure the signal and plot the percentage of inhibition against the logarithm of the derazantinib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell Proliferation (MTS) Assay

This protocol assesses the anti-proliferative activity of derazantinib in cancer cell lines with known FGFR alterations (e.g., SNU-16, NCI-H716).[11]

Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C.[10]

-

Compound Treatment: The following day, treat the cells with 3-fold serial dilutions of derazantinib, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO).[10]

-

Incubation: Return the plates to the incubator and incubate for 72 hours.[10]

-

Viability Measurement: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

-

Incubation and Reading: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound is a precisely designed kinase inhibitor that potently targets the oncogenic signaling of the FGFR family. Its well-defined chemical structure and properties underpin its ATP-competitive mechanism of action, leading to significant anti-tumor activity in cancers with FGFR aberrations. The synthesis of this complex molecule relies on modern organic chemistry techniques to construct its chiral, heterocyclic core. Standardized in vitro protocols are essential for confirming its potency and cellular activity, guiding its continued development and application as a targeted cancer therapy.

References

[1] National Center for Biotechnology Information. "Derazantinib." PubChem Compound Summary for CID 46834118. [Link]

[2] National Cancer Institute. "Definition of derazantinib." NCI Drug Dictionary. [Link]

[7] precisionFDA. "this compound." [Link]

[12] Liu, Y., et al. "Derazantinib Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling." PMC - NIH. [Link]

[13] IUPHAR/BPS Guide to PHARMACOLOGY. "derazantinib | Ligand page." [Link]

[14] Basilea Pharmaceutica International Ltd. "AMS-ENABLED HUMAN ADME STUDY OF THE FGFR INHIBITOR DERAZANTINIB." [Link]

[5] Basilea Pharmaceutica International Ltd. "CLINICAL STUDY PROTOCOL DZB-CS-202 Derazantinib." [Link]

[15] Justia Patents. "cdk2 inhibitors." [Link]

[16] Google Patents. "(12) United States Patent." [Link]

[17] Unified Patents Portal. "CN-101845045-A - Novel Method for Synthesizing Dasatinib." [Link]

[9] Google Patents. "WO 2018/104954 A1."

[18] Google Patents. "CN112979544A - Preparation method of cabozantinib or salt thereof."

Sources

- 1. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSRS [precision.fda.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Derazantinib | ARQ-087 | FGFR Inhibitor | TargetMol [targetmol.com]

- 11. Derazantinib | 1234356-69-4 [chemicalbook.com]

- 12. Derazantinib Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derazantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. tno-pharma.com [tno-pharma.com]

- 15. patents.justia.com [patents.justia.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 18. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]

Derazantinib Hydrochloride discovery and development timeline

An In-Depth Technical Guide to the Discovery and Development of Derazantinib Hydrochloride

Abstract

Derazantinib (formerly ARQ 087) is an investigational, orally bioavailable, multi-kinase inhibitor with potent, ATP-competitive activity against the Fibroblast Growth Factor Receptor (FGFR) family.[1][2][3] Dysregulation of the FGFR signaling pathway, driven by genetic aberrations such as gene fusions, amplifications, or mutations, is a known oncogenic driver in a subset of solid tumors, most notably intrahepatic cholangiocarcinoma (iCCA).[4][5][6] This guide provides a comprehensive technical overview of the discovery and development timeline of derazantinib, from initial preclinical characterization to late-stage clinical evaluation. We will explore the scientific rationale behind its development, detail key experimental methodologies and findings, and summarize its clinical journey, offering a holistic view for professionals in the field of oncology drug development.

Discovery and Preclinical Characterization

The development of derazantinib was predicated on the identification of FGFR pathway alterations as actionable therapeutic targets. The program sought to develop a potent and selective inhibitor to counter the oncogenic signaling driven by these aberrations.

Lead Compound and Mechanism of Action

Derazantinib, also known as ARQ 087, was identified as a novel, ATP-competitive, small-molecule inhibitor.[7] Its primary mechanism of action is the potent inhibition of FGFR subtypes 1, 2, and 3.[1][8] By binding to the ATP pocket of the FGFR kinase domain, derazantinib prevents receptor autophosphorylation and activation, thereby blocking the downstream signaling cascades—including the FRS2α, AKT, and ERK pathways—that are crucial for tumor cell proliferation, survival, and angiogenesis.[1][5][7]

Beyond its primary targets, derazantinib exhibits a unique spectrum-selective kinase inhibition profile. It also demonstrates activity against other clinically relevant kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), RET, and KIT.[4][8][9] This multi-kinase activity, particularly the inhibition of CSF1R, suggests a potential immunomodulatory role by targeting tumor-associated macrophages (M2-TAMs), which could enhance its anti-tumor effect.[10][11]

In Vitro Activity

The anti-proliferative effects of derazantinib were evaluated across a panel of cancer cell lines harboring various FGFR genetic alterations.

Key Findings:

-

Derazantinib demonstrated potent anti-proliferative activity in cell lines driven by FGFR amplifications, fusions, and mutations.[1][7][8]

-

In cell lines with high FGFR2 expression, treatment led to G1 cell cycle arrest followed by the induction of apoptosis.[7][8]

-

Dose-dependent inhibition of FGFR1 and FGFR2 autophosphorylation was confirmed in cellular assays.[8]

Table 1: Biochemical Inhibitory Activity (IC₅₀) of Derazantinib

| Kinase Target | IC₅₀ (nM) | Source |

|---|---|---|

| FGFR1 | 4.5 | [1][8] |

| FGFR2 | 1.8 | [1][7][8] |

| FGFR3 | 4.5 | [1][8] |

| FGFR4 | 34 |[8] |

Experimental Protocol: Cell Proliferation Assay (Example)

-

Cell Plating: Cancer cell lines (e.g., SNU-16, with FGFR2 amplification) are seeded into 96-well microplates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of derazantinib (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO).

-

Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: The resulting data is normalized to the vehicle control, and IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis in software like GraphPad Prism.

In Vivo Efficacy

The anti-tumor activity of derazantinib was validated in multiple preclinical xenograft models using human tumor cell lines implanted in immunocompromised mice.

Key Findings:

-

Oral administration of derazantinib resulted in significant tumor growth inhibition in xenograft models with FGFR2 amplifications (SNU-16) and fusions (NCI-H716).[1][7][8]

-

Pharmacodynamic analyses of tumor tissue from treated animals confirmed the on-target activity of derazantinib, showing a marked reduction in the phosphorylation of FGFR, FRS2-α, and ERK.[8]

-

Combination studies demonstrated synergistic anti-tumor effects. For example, combining derazantinib with paclitaxel led to complete tumor regression in some gastric cancer models.[9][10]

Clinical Development Timeline

The clinical development of derazantinib, managed under the "FIDES" program, has primarily focused on biomarker-selected patient populations with FGFR-driven malignancies.

Phase 1/2 Study (NCT01752920)

The first-in-human study of derazantinib was a dose-escalation and cohort-expansion trial designed to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[12][13] A strong efficacy signal emerged in a specific sub-cohort of patients with iCCA harboring FGFR2 gene fusions.[7][12][14]

-

Key Results (iCCA, FGFR2 Fusion Cohort, n=29):

These encouraging results provided the rationale for a pivotal trial in this specific patient population.[12][13]

Phase 2 Pivotal Trial: FIDES-01 (NCT03230318)

This single-arm, open-label study was designed to be a registrational trial for derazantinib as a second-line treatment for patients with inoperable or advanced iCCA with FGFR2 genetic aberrations.[10][15][16] The study enrolled two main cohorts: patients with FGFR2 gene fusions (Cohort 1) and those with FGFR2 mutations or amplifications (Cohort 2).[17]

Table 2: Key Efficacy Results from the FIDES-01 Study

| Endpoint | Cohort 1 (FGFR2 Fusions, n=103) | Cohort 2 (FGFR2 Mutations/Amplifications, n=44) | Source |

|---|---|---|---|

| Objective Response Rate (ORR) | 22.3% | 6.8% | [17] |

| Disease Control Rate (DCR) | 75.7% | 63.6% | [17] |

| Median Progression-Free Survival (mPFS) | 7.8 months | 8.3 months | [17] |

| Median Overall Survival (mOS) | 17.2 months | 15.9 months |[17] |

The FIDES-01 trial confirmed that derazantinib produced a meaningful clinical benefit with a manageable safety profile in patients with iCCA.[17] Notably, the incidence of FGFR inhibitor class-specific toxicities, such as nail toxicity, stomatitis, and retinal events, was low.[17][18]

Expansion into Other Indications

The FIDES clinical program also explored derazantinib in other FGFR-driven cancers:

-

FIDES-02 (NCT04045613): This Phase 1b/2 study evaluated derazantinib as a monotherapy and in combination with the PD-L1 inhibitor atezolizumab in patients with metastatic urothelial cancer harboring FGFR1-3 genetic alterations.[19][20] The study did not meet its primary efficacy endpoint for monotherapy, with a combined ORR of 8%, and did not warrant further development in this indication.[20][21]

-

FIDES-03 (NCT04604132): This Phase 1b/2 study is investigating derazantinib in combination with standard-of-care agents (paclitaxel and ramucirumab) or atezolizumab in patients with HER2-negative gastric cancer and FGFR genetic aberrations.[22] The rationale is supported by preclinical data showing synergy between derazantinib and paclitaxel.[22]

Regulatory Status and Future Outlook

Based on the promising data from early clinical trials, derazantinib was granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of cholangiocarcinoma.[10][18]

As of early 2026, derazantinib has not yet received regulatory approval from the FDA or EMA for any indication.[18][23][24] Its development has established clinical proof-of-concept for its efficacy and safety in FGFR2 fusion-positive iCCA. The future of derazantinib may lie in further defining its role in this niche population or exploring combination strategies that leverage its unique multi-kinase profile, particularly its CSF1R-inhibitory activity, to overcome resistance and enhance immune-mediated anti-tumor responses.[10][19]

Conclusion

The journey of this compound from a preclinical candidate to a late-stage investigational therapy exemplifies a targeted, biomarker-driven approach to cancer drug development. Its discovery was rooted in a clear understanding of the oncogenic role of the FGFR pathway. Preclinical studies robustly characterized its mechanism as a potent pan-FGFR inhibitor with additional activity against other key kinases. The clinical development program, particularly the FIDES-01 trial, has successfully demonstrated its potential to provide meaningful clinical benefit for patients with advanced iCCA harboring FGFR2 gene fusions, a population with limited therapeutic options. While its path to approval is ongoing, derazantinib stands as a well-characterized and promising agent in the armamentarium of targeted cancer therapies.

References

-

Derazantinib | C29H29FN4O | CID 46834118. PubChem - NIH. [Link]

-

Basilea presents preclinical data on synergy between derazantinib and paclitaxel in gastric tumor models at ANE Conference. BioSpace. [Link]

-

Definition of derazantinib - NCI Drug Dictionary. National Cancer Institute. [Link]

-

Derazantinib in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma. ClinicalTrials.gov. [Link]

-

Derazantinib Shows Clinical Benefit, Manageable Safety Profile in Patients With Cholangiocarcinoma. Pharmacy Times. [Link]

-

Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2. CCA News. [Link]

-

Derazantinib in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma. National Cancer Institute. [Link]

-

Derzantinib Induces Responses in Patients With Advanced Intrahepatic Cholangiocarcinoma. Targeted Oncology. [Link]

-

Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. PubMed. [Link]

-

Derazantinib alone and with atezolizumab in metastatic urothelial carcinoma with activating FGFR aberrations. JNCI Cancer Spectrum | Oxford Academic. [Link]

-

Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation. PMC - NIH. [Link]

-

Abstract P238: Derazantinib, an inhibitor of fibroblast growth factor receptors 1-3, synergises with paclitaxel in pre-clinical gastric tumor models. Molecular Cancer Therapeutics - AACR Journals. [Link]

-

Abstract 5501: Derazantinib, an FGFR1-3 inhibitor, inhibits CSF1R in macrophages and tumor cell lines, and synergizes with a PDL1-antibody in an FGFR-driven murine syngeneic model. AACR Journals. [Link]

-

Derazantinib Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling. PMC - NIH. [Link]

-

Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation. PubMed. [Link]

-

Basilea presents full safety and efficacy data set on derazantinib in patients with FGFR2 fusion-positive iCCA at ESMO congress. Basilea Pharmaceutica. [Link]

-

CLINICAL STUDY PROTOCOL DZB-CS-202 Derazantinib. Basilea. [Link]

-

Novel FGFR Inhibitor Shows Promise in Cholangiocarcinoma. Targeted Oncology. [Link]

-

Timeline of FDA-Approved Targeted Therapy for Cholangiocarcinoma. MDPI. [Link]

-

FIDES-02 Data Fail to Support the Development of Derazantinib in Metastatic Urothelial Cancer. OncLive. [Link]

-

FGFR Inhibitor Tested in Hard-to-Treat GI Cancer. OncLive. [Link]

-

Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. PMC - PubMed Central. [Link]

-

The FGFR-inhibitor derazantinib (DZB) is active in PDX-models of GI-cancer with specific aberrations in FGFR. Journal of Clinical Oncology - ASCO Publications. [Link]

-

ArQule Announces Dosing in a Registrational Trial of FGFR Inhibitor, Derazantinib, for Treatment of Intrahepatic Cholangiocarcinoma. BioSpace. [Link]

-

Drug Approvals. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Study Details | NCT03230318 | Derazantinib in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma. ClinicalTrials.gov. [Link]

-

Oncology (Cancer)/Hematologic Malignancies Approval Notifications. FDA. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Basilea presents preclinical data on synergy between derazantinib and paclitaxel in gastric tumor models at ANE Conference - BioSpace [biospace.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. targetedonc.com [targetedonc.com]

- 15. Facebook [cancer.gov]

- 16. onclive.com [onclive.com]

- 17. pharmacytimes.com [pharmacytimes.com]

- 18. basilea.com [basilea.com]

- 19. targetedonc.com [targetedonc.com]

- 20. academic.oup.com [academic.oup.com]

- 21. onclive.com [onclive.com]

- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 23. Drug Approvals | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 24. fda.gov [fda.gov]

Foundational Research of ARQ-087 (Derazantinib): A Technical Guide for Scientists and Drug Development Professionals

Introduction: Targeting Aberrant FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway, through genetic alterations such as gene fusions, amplifications, or activating mutations, is a well-established oncogenic driver in a variety of solid tumors.[2][3] This is particularly prominent in intrahepatic cholangiocarcinoma (iCCA), where FGFR2 fusions are found in approximately 15% of patients.[4] ARQ-087, also known as derazantinib, has emerged as a potent, orally bioavailable, ATP-competitive small molecule inhibitor of the FGFR family, offering a targeted therapeutic strategy for these patient populations.[2][5] This guide provides an in-depth exploration of the foundational preclinical and clinical research that has defined the scientific understanding of derazantinib.

Mechanism of Action: A Multi-Kinase Inhibitor with a Unique Profile

Derazantinib primarily exerts its anti-tumor activity by inhibiting the kinase activity of FGFR1, 2, and 3.[6] By competing with ATP for binding to the kinase domain, it prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades.[5] Foundational biochemical assays have demonstrated its high potency, with IC50 values of 4.5 nM for FGFR1, 1.8 nM for FGFR2, and 4.5 nM for FGFR3.[2][7]